molecular formula C16H14BrNO3 B130930 Benzyl (4-(2-bromoacetyl)phenyl)carbamate CAS No. 157014-41-0

Benzyl (4-(2-bromoacetyl)phenyl)carbamate

Cat. No.: B130930
CAS No.: 157014-41-0
M. Wt: 348.19 g/mol
InChI Key: SGOOUOYLZRYRQG-UHFFFAOYSA-N
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Description

Benzyl (4-(2-bromoacetyl)phenyl)carbamate is a useful research compound. Its molecular formula is C16H14BrNO3 and its molecular weight is 348.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cholinesterase Inhibitors Development

A study involved the synthesis of novel cholinesterase inhibitors to potentially treat Alzheimer's disease. Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate was identified as an effective acetylcholinesterase (AChE) inhibitor, while benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate was found to be a potent butyrylcholinesterase (BChE) inhibitor. These compounds demonstrated significant inhibitory activity, with specific focus on their interaction with enzyme amino acid residues through hydrophobic and hydrogen bond-donor interactions, as well as π-stacking interactions, indicating their potential utility in therapeutic applications related to cognitive disorders (Kos et al., 2021).

Hydro-Lipophilic Properties and Anticholinesterase Activity

Research on the hydro-lipophilic properties of novel fluorinated benzyl carbamates of 4-aminosalicylanilides, including unsubstituted benzyl [3-hydroxy-4-(phenylcarbamoyl)phenyl]carbamate, was conducted to understand their potential anticholinesterase and anti-inflammatory activities. The study measured the lipophilicity of these compounds, which is crucial for their biological activity, suggesting the importance of molecular structure in their effectiveness and potential as therapeutic agents (Jankech et al., 2020).

Facile Synthesis for Peptide Derivatives

A facile synthesis method was developed for creating phenyl 1-benzyloxycarbonylamino arylmethylphosphinopeptide derivatives, demonstrating the versatility of benzyl carbamate in synthesizing complex molecules. This method highlights the utility of benzyl carbamate in the synthesis of peptide derivatives, showcasing its importance in medicinal chemistry and drug development processes (Dai & Chen, 1997).

Proline-Based Carbamates as Cholinesterase Inhibitors

Another study focused on the synthesis and characterization of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates as potential cholinesterase inhibitors. These compounds were evaluated for their in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some showing moderate inhibitory effects. This research contributes to the understanding of structural and physicochemical features important for the inhibition efficiency of carbamates, potentially guiding the design of new therapeutic agents for diseases involving cholinesterase dysfunction (Pizova et al., 2017).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302 and H314 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

benzyl N-[4-(2-bromoacetyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c17-10-15(19)13-6-8-14(9-7-13)18-16(20)21-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOOUOYLZRYRQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597085
Record name Benzyl [4-(bromoacetyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157014-41-0
Record name Benzyl [4-(bromoacetyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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